molecular formula C8H15NO2 B127000 Methyl 4-methylpiperidine-2-carboxylate CAS No. 144817-80-1

Methyl 4-methylpiperidine-2-carboxylate

Cat. No.: B127000
CAS No.: 144817-80-1
M. Wt: 157.21 g/mol
InChI Key: UVTHKRCWRWDFDF-UHFFFAOYSA-N
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Description

Methyl 4-methylpiperidine-2-carboxylate is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methylpiperidine-2-carboxylate typically involves the use of 4-methylpiperidine-2-carboxylic acid as a starting material. One common method involves the esterification of this acid with methanol in the presence of an acid catalyst . Another approach involves the hydrogenation of 4-picoline-2-carboxylic acid under high pressure and temperature conditions .

Industrial Production Methods

For industrial production, the process often involves the use of phosphomolybdic acid as a catalyst to increase the activity of hydrogen peroxide as an oxidizing agent. This method is advantageous due to its moderate conditions, high yield, and reduced pollution .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-methylpiperidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methylpiperidine-2-carboxylate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-methylpiperidine-2-carboxylic acid
  • Ethyl 4-methylpiperidine-2-carboxylate
  • 4-methylpiperidine hydrochloride

Uniqueness

Methyl 4-methylpiperidine-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

methyl 4-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTHKRCWRWDFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573507
Record name Methyl 4-methylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144817-80-1
Record name Methyl 4-methylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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